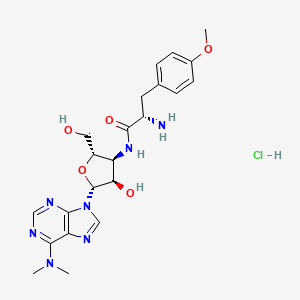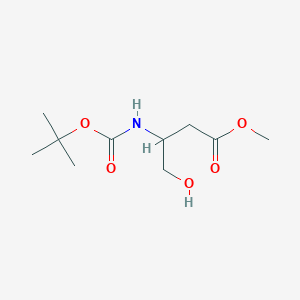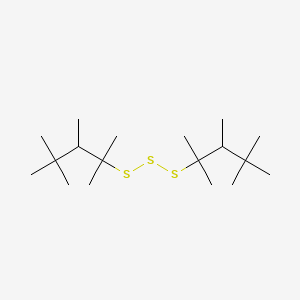
Di-tert-nonyl polysulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-nonyl polysulfide, are a class of organic sulfur compounds characterized by the presence of multiple sulfur atoms in their molecular structure. These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability and excellent lubricity. This compound, are commonly used as additives in lubricants and as sulfiding agents in the activation of hydrotreating catalysts .
Méthodes De Préparation
Di-tert-nonyl polysulfide, can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-nonyl disulfide with elemental sulfur under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of polysulfide chains .
In industrial production, polysulfides, di-tert-nonyl, are often produced using a continuous process that involves the reaction of di-tert-nonyl disulfide with sulfur in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and quality .
Analyse Des Réactions Chimiques
Di-tert-nonyl polysulfide, undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple sulfur atoms in the molecular structure, which can participate in different chemical processes.
Oxidation: this compound, can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of polysulfides, di-tert-nonyl, can lead to the formation of thiols and disulfides.
Substitution: this compound, can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Applications De Recherche Scientifique
Di-tert-nonyl polysulfide, have a wide range of scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of polysulfides, di-tert-nonyl, is primarily based on their ability to interact with various molecular targets and pathways. The presence of multiple sulfur atoms in their structure allows them to participate in redox reactions, which can modulate the activity of enzymes and other proteins .
Di-tert-nonyl polysulfide, can also act as radical-trapping antioxidants, scavenging free radicals and preventing oxidative damage to cells and tissues. This antioxidant activity is attributed to the formation of stable perthiyl radicals during the homolytic cleavage of sulfur-sulfur bonds .
Comparaison Avec Des Composés Similaires
Di-tert-nonyl polysulfide, can be compared with other similar compounds, such as di-tert-butyl polysulfide and di-tert-dodecyl polysulfide. These compounds share similar chemical properties but differ in their molecular structures and specific applications .
Propriétés
Numéro CAS |
68425-16-1 |
|---|---|
Formule moléculaire |
C18H38S3 |
Poids moléculaire |
350.7 g/mol |
Nom IUPAC |
2,2,3,4-tetramethyl-4-(2,3,4,4-tetramethylpentan-2-yltrisulfanyl)pentane |
InChI |
InChI=1S/C18H38S3/c1-13(15(3,4)5)17(9,10)19-21-20-18(11,12)14(2)16(6,7)8/h13-14H,1-12H3 |
Clé InChI |
AVVJXRYTKMKDQS-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
SMILES canonique |
CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |
Key on ui other cas no. |
68425-16-1 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


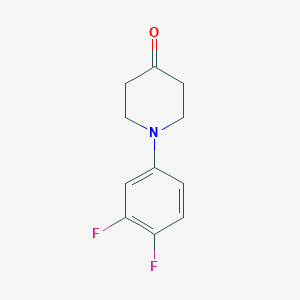
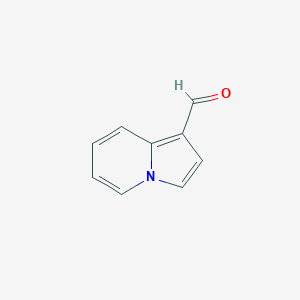
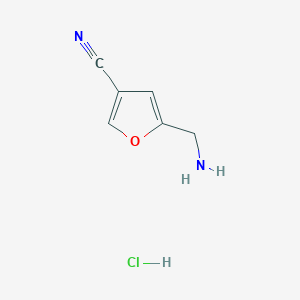
![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

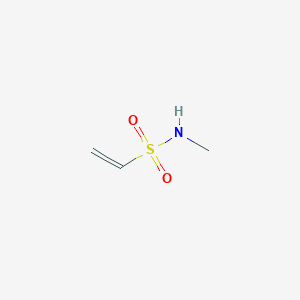
![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)
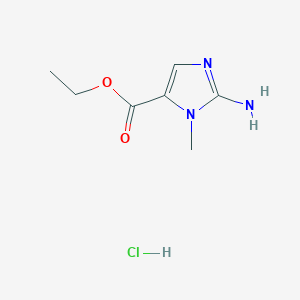
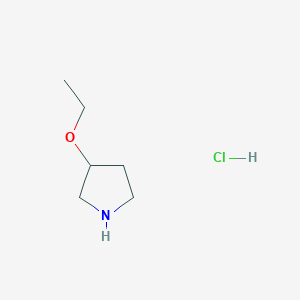
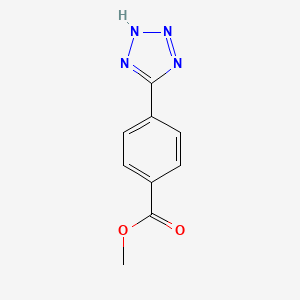
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)
